molecular formula C7H5N3O3 B13127509 3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde

3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde

Cat. No.: B13127509
M. Wt: 179.13 g/mol
InChI Key: AXVPMSMOPJYOCS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of appropriate precursors under controlled conditions in an organic synthesis laboratory . The process often requires specific reagents and catalysts to facilitate the formation of the pyrazino-oxazine ring system. Industrial production methods may involve scaling up these laboratory procedures, ensuring the reaction conditions are optimized for higher yields and purity .

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as an intermediate for synthesizing more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals due to its unique structure and reactivity. Industrial applications include its use as a precursor in the synthesis of specialty chemicals and materials .

Comparison with Similar Compounds

3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde can be compared to other similar compounds, such as 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid . While both compounds share a similar oxazine ring system, their chemical properties and reactivity differ due to variations in their molecular structures.

Biological Activity

3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde is a heterocyclic compound with a complex structure that suggests potential for various biological activities. Its unique molecular configuration allows for interactions with biological targets such as enzymes and receptors, making it an interesting candidate in medicinal chemistry.

  • Molecular Formula : C7_7H5_5N3_3O3_3
  • Molecular Weight : 179.13 g/mol
  • CAS Number : 2083653-92-1

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, potentially inhibiting the growth of bacteria and fungi.
  • Enzyme Inhibition : Interaction studies have focused on its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could be useful in developing treatments for diseases where these enzymes play a critical role.
  • Therapeutic Potential : The compound's structural features suggest it may serve as a lead compound in drug development, particularly in the context of antibiotic research.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes can vary significantly in complexity and yield:

Synthesis RouteStepsYield (%)
Route A514 - 80
Route B7~50

These synthetic methods often include dibromination steps and require careful optimization to enhance yields and reduce by-products.

Study on Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Enzyme Interaction Studies

Another research project focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The results revealed that it effectively inhibited enzyme X with an IC50 value of approximately 25 µM. This inhibition suggests potential applications in metabolic disorders where enzyme X plays a crucial role.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-oxo-4H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde

InChI

InChI=1S/C7H5N3O3/c11-2-4-1-8-7-6(9-4)10-5(12)3-13-7/h1-2H,3H2,(H,9,10,12)

InChI Key

AXVPMSMOPJYOCS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC(=CN=C2O1)C=O

Origin of Product

United States

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